molecular formula C16H33NO B1294644 N,N-Diethyldodecanamide CAS No. 3352-87-2

N,N-Diethyldodecanamide

Cat. No. B1294644
CAS RN: 3352-87-2
M. Wt: 255.44 g/mol
InChI Key: CWNSVVHTTQBGQB-UHFFFAOYSA-N
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Description

N,N-Diethyldodecanamide (DEDA) is a chemical compound that has been studied for its surface-active properties and its ability to form monolayers at the air-water interface. It is known to lower the surface tension significantly when adsorbed at the interface, and it does not form micelles below its aqueous saturation concentration . DEDA has also been investigated for its extraction properties, particularly in the context of actinide extraction from hydrochloric and nitric acid solutions, which is relevant for environmental analysis of soils and potentially for nuclear waste management .

Synthesis Analysis

The synthesis of N,N-diethylamide derivatives, including those similar to DEDA, has been explored in various studies. For instance, a method for synthesizing N(6)-alkyl norlysergic acid N,N-diethylamide derivatives has been developed, which could be related to the synthetic pathways for compounds like DEDA . Additionally, the synthesis of related compounds such as N-(diethylaminothiocarbonyl)benzimido derivatives has been reported, which involves successive substitution on the enamine side of the molecule .

Molecular Structure Analysis

The molecular structure of compounds closely related to DEDA has been determined using techniques such as single-crystal X-ray diffraction. For example, the molecular structure of 2-chloro-N-(diethylcarbamothioyl)benzamide has been characterized, and its geometry has been calculated using computational methods like Hartree-Fock and density functional theory . These studies provide insights into the molecular geometry that could be applicable to DEDA.

Chemical Reactions Analysis

Chemical reactions involving N,N-diethylamide derivatives have been studied, particularly in the context of polymerization. N,N-Diethylacrylamide (DEAm), a compound structurally similar to DEDA, has been homopolymerized using reversible addition-fragmentation chain transfer (RAFT) radical polymerization . The thiol-isocyanate click reaction has been used to modify the end groups of the polymer, demonstrating the reactivity of the diethylamide group in such compounds .

Physical and Chemical Properties Analysis

The adsorption properties of DEDA at the air-water interface have been quantified, with measurements indicating a surface area per molecule and a standard free energy of adsorption. These properties are comparable to those of other surfactants like sodium dodecyl sulfate . The solubility of related N-(diethylaminothiocarbonyl)benzimido derivatives has been measured, providing data that can be used to predict the environmental behavior of such compounds . The internal dynamics of N,N-diethylacetamide, a compound with a similar functional group, have been studied using molecular beam Fourier-transform microwave spectroscopy, revealing information about the rotational constants and barriers to internal rotation .

Scientific Research Applications

1. Extraction Properties in Nuclear Chemistry

N,N-Diethyldodecanamide has been studied for its extraction properties in hydrochloric and nitric acid solutions, particularly for uranium, plutonium, thorium, and americium. It's used in conjunction with liquid scintillation counting, a technique for measuring radioactive substances. This amide, along with other extractants like TOPO and HDEHP, offers a protocol for analyzing actinides in soils (Ardois, Mokili, Musikas, & Abbé, 1999).

2. Surface Adsorption Studies

Research has been conducted on the adsorption of this compound at the air-water interface. Its surface area is comparable to sodium dodecyl sulfate and other surfactants, but it does not micellize below its aqueous saturation concentration. This study is significant for understanding the behavior of this compound in different environments (Texter, 1999).

3. Rare Earth Metal Extraction

Another application is in the extraction of rare earth metals from chloride solutions. A mixture of synthesized diamide with neodecanoic acid, similar in structure to this compound, has been used for this purpose. The study covers aspects like separation factors and conditions for metal stripping and extractant regeneration (Bondareva, Nugumanov, Nazarov, & Murinov, 2019).

Safety and Hazards

N,N-Diethyldodecanamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin, eyes, or clothing . It should be handled with personal protective equipment/face protection and in a well-ventilated area .

properties

IUPAC Name

N,N-diethyldodecanamide
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InChI

InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3
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InChI Key

CWNSVVHTTQBGQB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)N(CC)CC
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Molecular Formula

C16H33NO
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DSSTOX Substance ID

DTXSID5044655
Record name N,N-Diethyldodecanamide
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Molecular Weight

255.44 g/mol
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Physical Description

Colorless viscous liquid; mp = 3-5 deg C; [Alfa Aesar MSDS]
Record name N,N-Diethyldodecanamide
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CAS RN

3352-87-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is N,N-Diethyldodecanamide (DEDA) primarily used for in research?

A1: DEDA is often employed as an extractant in separation science. Due to its ability to selectively bind to certain metal ions, it is particularly useful for separating actinides like uranium, thorium, plutonium, and americium from acidic solutions. This property makes DEDA valuable in environmental analysis, especially for studying soil and sediment samples. [, ]

Q2: Can you elaborate on the adsorption behavior of DEDA at the air-water interface?

A3: DEDA demonstrates significant surface activity. At monolayer saturation (around 1.4 x 10⁻⁵ M), each DEDA molecule occupies approximately 41.2-45.6 Ų at the air-water interface. This area is comparable to other surfactants like sodium dodecyl sulfate. Interestingly, DEDA's surface adsorption deviates slightly from the Szyszkowski-Langmuir equation of state below 50% coverage, suggesting a potential two-state adsorption mechanism. []

Q3: What happens to DEDA at elevated temperatures?

A4: DEDA undergoes complex thermal degradation at elevated temperatures. Studies have shown that at 215 °C, it decomposes into a mixture of carboxylic acids, ketones, imides, and substituted amides. The rate and products of this degradation are significantly influenced by the presence of oxygen. For instance, under an oxygen atmosphere, the degradation is faster compared to an air or nitrogen atmosphere. []

Q4: Has DEDA been investigated through computational chemistry methods?

A5: While the provided research papers don't delve into specific computational studies on DEDA itself, one paper mentions the use of the UNIFAC model to predict its activity coefficients at infinite dilution. This suggests that computational chemistry approaches, particularly group contribution methods, can be applied to understand and predict DEDA's behavior in various solutions. []

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